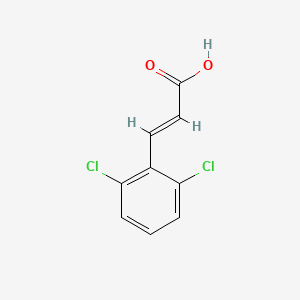

2,6-Dichlorocinnamic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1762. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2,6-dichlorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-5H,(H,12,13)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIPVGRCXMFBNAN-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)/C=C/C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5345-89-1 | |

| Record name | 2-Propenoic acid, 3-(2,6-dichlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005345891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5345-89-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-dichlorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.910 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,6-Dichlorocinnamic acid CAS number and properties

An In-depth Technical Guide to 2,6-Dichlorocinnamic Acid: Synthesis, Properties, and Applications

Introduction

This compound, a halogenated derivative of the naturally occurring cinnamic acid, stands as a molecule of significant interest in the realms of organic synthesis and medicinal chemistry. While cinnamic acid and its various derivatives are ubiquitous in the plant kingdom and serve as central intermediates in the biosynthesis of countless natural products, the introduction of chlorine atoms onto the phenyl ring profoundly alters the molecule's electronic properties, lipophilicity, and steric profile.[1][2][3] These modifications unlock unique reactivity and biological activity, making this compound a valuable building block for novel pharmaceuticals and advanced materials. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing its core properties, a robust synthesis protocol with mechanistic insights, and an exploration of its current and potential applications.

Core Physicochemical and Spectroscopic Profile

The identity and purity of this compound are established through a combination of its physical constants and spectroscopic data. The compound typically appears as a white to off-white crystalline powder.[4] Its key identifiers and properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 5345-89-1 | [5] |

| Molecular Formula | C₉H₆Cl₂O₂ | [5] |

| Molecular Weight | 217.05 g/mol | [5] |

| IUPAC Name | (E)-3-(2,6-dichlorophenyl)prop-2-enoic acid | [5] |

| Melting Point | 192-198 °C | [4] |

| Boiling Point | 355.8 ± 27.0 °C (Predicted) | [4] |

| pKa | 4.11 ± 0.16 (Predicted) | [4] |

| Appearance | White to Almost white powder to crystal | [4] |

Spectroscopic Characterization

Structural confirmation relies on standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would reveal signals for the vinyl protons and the aromatic protons. The coupling constant between the vinyl protons is characteristic of the trans (E) configuration. ¹³C NMR would show distinct signals for the carboxyl carbon, the vinyl carbons, and the aromatic carbons, with the chlorine-substituted carbons appearing at characteristic chemical shifts.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad O-H stretch from the carboxylic acid, a sharp C=O stretch, and C=C stretching frequencies for both the alkene and the aromatic ring.[5]

-

Mass Spectrometry (MS): Mass spectral analysis would show a molecular ion peak corresponding to the compound's molecular weight, with a characteristic isotopic pattern due to the presence of two chlorine atoms.[5]

Synthesis of this compound: The Perkin Reaction

The most reliable and historically significant method for synthesizing cinnamic acids and their derivatives is the Perkin reaction.[7][8] This reaction provides a direct route to α,β-unsaturated aromatic acids through the condensation of an aromatic aldehyde with an acid anhydride, catalyzed by the alkali salt of the corresponding acid.[8][9]

Causality and Mechanistic Insight

The Perkin reaction is initiated by the formation of a carbanion from the acid anhydride.[8] For the synthesis of this compound, the reactants are 2,6-dichlorobenzaldehyde and acetic anhydride, with sodium acetate acting as the base catalyst. The sodium acetate, though a weak base, is strong enough to deprotonate acetic anhydride at the α-carbon, which is made acidic by the two adjacent carbonyl groups. This resulting enolate acts as the key nucleophile.

The nucleophilic enolate then attacks the electrophilic carbonyl carbon of 2,6-dichlorobenzaldehyde. The steric hindrance from the two ortho-chlorine atoms on the aldehyde can make this step more challenging compared to unsubstituted benzaldehyde, often necessitating higher reaction temperatures and longer reaction times to achieve good yields.[10] Following the initial aldol-type addition, the resulting alkoxide intermediate is acetylated by another molecule of acetic anhydride. Subsequent elimination, driven by the base and heat, forms the α,β-unsaturated double bond. Finally, hydrolysis of the mixed anhydride yields the desired this compound product.

Caption: Logical flow from the core molecule to its potential applications via derivatization.

Safety, Handling, and Storage

As a chemical intermediate, this compound requires careful handling.

-

Hazard Identification: The compound is classified as an irritant. [4]GHS hazard statements indicate that it causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). [5][11]* Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust. [12][13]Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [11][12]Avoid contact with skin, eyes, and clothing. [11]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [4][13]Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways. [13]

Conclusion

This compound is a synthetically accessible and versatile chemical building block with significant potential. Its well-defined physicochemical properties and established synthesis via the Perkin reaction make it readily available for research and development. The presence of two chlorine atoms on the phenyl ring provides a unique electronic and steric profile that can be exploited in the design of novel bioactive molecules, particularly in the fields of antimicrobial and anticancer drug discovery. Future research should continue to explore the synthesis of diverse libraries of its derivatives and conduct in-depth biological evaluations to fully elucidate their structure-activity relationships and therapeutic potential.

References

- Chemistry Perkin Reaction Mechanism. (n.d.). Sathee Jee.

- Perkin Reaction. (2021, June 1). J&K Scientific LLC.

- This compound 5345-89-1. (n.d.). TCI AMERICA.

- This compound CAS#: 5345-89-1. (n.d.). ChemicalBook.

- This compound | C9H6Cl2O2 | CID 731762. (n.d.). PubChem.

- Perkin reaction. (n.d.). Wikipedia.

- This compound | 5345-89-1. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).

- This compound CAS#: 5345-89-1. (n.d.). ChemicalBook.

- This compound | 5345-89-1. (n.d.). ChemicalBook.

- SAFETY DATA SHEET. (2025, September 10). Thermo Fisher Scientific.

- SAFETY DATA SHEET. (2025, July 7). TCI Chemicals.

- Perkin Reaction Mechanism. (n.d.). BYJU'S.

- Perkin reaction | Request PDF. (n.d.). ResearchGate.

- GHS 11 (Rev.11) SDS Word 下载CAS: 5345-89-1 Name: this compound. (n.d.). XiuFeng.

- An In-depth Technical Guide on 2-Chlorocinnamic Acid Derivatives and Their Potential Uses. (n.d.). Benchchem.

- Supplementary Information. (n.d.). The Royal Society of Chemistry.

- Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. (n.d.). MDPI.

- Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. (2022, March 15). PMC - NIH.

- Cinnamic Acid Derivatives and Their Biological Efficacy. (2020, August 9). PubMed.

- Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives. (n.d.). Bentham Science.

- Cinnamic acid. (n.d.). Wikipedia.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cinnamic acid - Wikipedia [en.wikipedia.org]

- 4. This compound CAS#: 5345-89-1 [amp.chemicalbook.com]

- 5. This compound | C9H6Cl2O2 | CID 731762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Perkin reaction - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. SATHEE: Chemistry Perkin Reaction Mechanism [satheejee.iitk.ac.in]

- 10. jk-sci.com [jk-sci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 5345-89-1 Name: this compound [xixisys.com]

An In-depth Technical Guide to 2,6-Dichlorocinnamic Acid: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,6-Dichlorocinnamic acid, a halogenated derivative of cinnamic acid. Cinnamic acid and its analogues are a class of organic compounds that have garnered significant attention in medicinal chemistry and drug development due to their versatile chemical scaffold and wide range of biological activities.[1][2][3] The introduction of two chlorine atoms at the 2 and 6 positions of the phenyl ring significantly influences the molecule's electronic and steric properties, which can, in turn, modulate its interaction with biological targets.[3] This document will delve into the molecular structure, physicochemical properties, synthesis, spectroscopic characterization, and potential applications of this compound in research and pharmaceutical development.

Molecular Structure and Physicochemical Properties

This compound possesses a core structure consisting of a benzene ring substituted with two chlorine atoms, an alkene double bond, and a carboxylic acid functional group.[2] This combination of features makes it a valuable building block in organic synthesis.

Molecular Formula: C₉H₆Cl₂O₂[4]

Molecular Weight: 217.05 g/mol [4]

IUPAC Name: (2E)-3-(2,6-dichlorophenyl)prop-2-enoic acid[4]

CAS Number: 5345-89-1[4]

The quantitative physicochemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, many of the listed properties are computationally predicted and should be used as a guide.

| Property | Value | Source |

| Molecular Formula | C₉H₆Cl₂O₂ | PubChem[4] |

| Molecular Weight | 217.05 g/mol | PubChem[4] |

| Melting Point | 132-135 °C (for trans-cinnamic acid) | Sigma-Aldrich[5] |

| Boiling Point | 300 °C (for trans-cinnamic acid) | Sigma-Aldrich[5] |

| XLogP3-AA (Computed) | 3.1 | PubChem[4] |

| Hydrogen Bond Donor Count (Computed) | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count (Computed) | 2 | PubChem[4] |

| Rotatable Bond Count (Computed) | 2 | PubChem[4] |

Synthesis of this compound

The synthesis of cinnamic acid and its derivatives is typically achieved through classic organic reactions such as the Perkin reaction or the Knoevenagel-Doebner condensation.[6][7][8][9][10][11][12][13][14][15] These methods involve the condensation of an aromatic aldehyde with a compound containing an active methylene group.

Knoevenagel-Doebner Condensation

A common and efficient method for the synthesis of cinnamic acids is the Knoevenagel-Doebner condensation. This reaction involves the condensation of an aromatic aldehyde with malonic acid in the presence of a basic catalyst, typically pyridine and a small amount of piperidine.[11][13][15][16] The intermediate product then undergoes decarboxylation to yield the cinnamic acid derivative.

Experimental Protocol: Synthesis of this compound via Knoevenagel-Doebner Condensation

Materials:

-

2,6-Dichlorobenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Hydrochloric acid (concentrated)

-

Ethanol (for recrystallization)

-

Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dichlorobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (e.g., 0.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice and concentrated hydrochloric acid to precipitate the crude product.

-

Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining pyridine and piperidine salts.

-

Purification: Recrystallize the crude this compound from an ethanol/water mixture to obtain the purified product.

-

Drying: Dry the purified crystals in a vacuum oven.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons, the vinylic protons of the alkene group, and the acidic proton of the carboxylic acid. The aromatic protons will likely appear as a multiplet in the range of 7.0-7.5 ppm. The two vinylic protons will appear as doublets, with their coupling constant indicating the trans or cis configuration of the double bond. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the carboxylic acid (typically in the range of 165-175 ppm), the carbons of the aromatic ring, and the vinylic carbons. The chemical shifts of the aromatic carbons will be influenced by the presence of the electron-withdrawing chlorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. A broad O-H stretching band for the carboxylic acid will be observed in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carbonyl group will appear as a strong, sharp peak around 1680-1700 cm⁻¹. The C=C stretching of the alkene will be visible around 1620-1640 cm⁻¹. The aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, and the C-Cl stretching vibrations will appear in the fingerprint region.[17][18]

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will likely involve the loss of the carboxylic acid group (-COOH), the chlorine atoms, and other fragments, providing further confirmation of the structure.[19][20][21] The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.

Applications in Research and Drug Development

Cinnamic acid and its derivatives have been extensively studied for their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[1][2][22][23][24][25] The introduction of halogen atoms into the cinnamic acid scaffold is a common strategy in medicinal chemistry to enhance biological activity.[8]

As a Synthetic Intermediate

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid group can be readily converted to esters, amides, and other derivatives, allowing for the generation of a library of compounds for biological screening.[1] For instance, it can be a precursor for the synthesis of novel heterocyclic compounds with potential pharmacological activities.

Potential Biological Activities

While specific studies on the biological activity of this compound are not as abundant as for other derivatives, the general biological profile of chlorinated cinnamic acids suggests potential in several areas:

-

Antimicrobial Activity: Halogenated compounds often exhibit enhanced antimicrobial properties. It is plausible that this compound could possess activity against various bacterial and fungal strains.[22][25]

-

Anticancer Activity: Many cinnamic acid derivatives have been investigated for their cytotoxic effects on cancer cell lines.[2] The dichlorinated phenyl ring may contribute to interactions with biological targets involved in cancer progression.

Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of this compound and its derivatives.

Caption: A potential signaling pathway for the anticancer activity of cinnamic acid derivatives.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (n.d.). Retrieved January 2, 2026, from [Link]

-

Chemistry Perkin Reaction Mechanism. (n.d.). SATHEE. Retrieved January 2, 2026, from [Link]

-

A new strategy for synthesis of cinnamic acids. (n.d.). Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]

-

Perkin reaction. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]

-

A Concise Introduction of Perkin Reaction. (n.d.). Longdom Publishing. Retrieved January 2, 2026, from [Link]

-

Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. (2025, October 14). Retrieved January 2, 2026, from [Link]

-

Perkin Reaction Mechanism. (n.d.). BYJU'S. Retrieved January 2, 2026, from [Link]

-

Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. (n.d.). bepls. Retrieved January 2, 2026, from [Link]

-

Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. (2022, February 15). PubMed. Retrieved January 2, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 2, 2026, from [Link]

-

Synthesis of Cinnamic Acid Based on Perkin Reaction Using Sonochemical Method and Its Potential as Photoprotective Agent. (2020, April 30). Journal of Physics: Conference Series. Retrieved January 2, 2026, from [Link]

-

Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from [Link]

-

This compound - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved January 2, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. (2022, February 15). MDPI. Retrieved January 2, 2026, from [Link]

-

Cinnamic acid derivatives: A new chapter of various pharmacological activities. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 2, 2026, from [Link]

-

Cinnamic Acid Derivatives and Their Biological Efficacy. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

-

(A) 1 H-NMR and (B) 13 C-NMR spectra of Peak 2 from Fraction 6 of the... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

The Doebner modification of the Knoevenagel reaction. (n.d.). OpenBU. Retrieved January 2, 2026, from [Link]

-

IR, 1H NMR and 13C NMR spectra of cinnamic acid. (n.d.). Doc Brown's Chemistry. Retrieved January 2, 2026, from [Link]

-

Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. (2025, January 31). YouTube. Retrieved January 2, 2026, from [Link]

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved January 2, 2026, from [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025, January 30). Preprints.org. Retrieved January 2, 2026, from [Link]

-

2,6-Dichloropyrazine: A Key Player in Medicinal Chemistry. (2025, December 18). API Manufacturer-ZCPC. Retrieved January 2, 2026, from [Link]

-

The ATR/FT-IR spectra of free 2,6-dichlorobenzoic acid and its complexes with Eu(III) and Tb(III). (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

2,6-Difluorocinnamic acid. (n.d.). NIST WebBook. Retrieved January 2, 2026, from [Link]

-

Cinnamic acid. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]

-

Phytochemical Screening by FTIR Spectroscopic Analysis in the Methanolic Extracts Coffee (C. Arabica. L) to Seeds and. (2022, December 30). Medwin Publishers. Retrieved January 2, 2026, from [Link]

-

FTIR spectrum of Cinnamic acid. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

1H and 13C NMR spectral assignments for low-concentration bile acids in biological samples. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

-

Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. (n.d.). SciSpace. Retrieved January 2, 2026, from [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C9H6Cl2O2 | CID 731762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 反式肉桂酸 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. SATHEE: Chemistry Perkin Reaction Mechanism [satheeneet.iitk.ac.in]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Perkin reaction - Wikipedia [en.wikipedia.org]

- 9. longdom.org [longdom.org]

- 10. byjus.com [byjus.com]

- 11. bepls.com [bepls.com]

- 12. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 13. DSpace [open.bu.edu]

- 14. benchchem.com [benchchem.com]

- 15. youtube.com [youtube.com]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. researchgate.net [researchgate.net]

- 19. scienceready.com.au [scienceready.com.au]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. chemguide.co.uk [chemguide.co.uk]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of 2,6-Dichlorocinnamic Acid

This guide provides an in-depth analysis of the spectroscopic data for 2,6-Dichlorocinnamic acid (CAS No. 5345-89-1), a compound of interest in synthetic chemistry and drug development. By integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we present a comprehensive characterization that confirms the molecular structure and provides a foundational dataset for researchers.

Introduction and Molecular Structure

This compound, with the chemical formula C₉H₆Cl₂O₂, belongs to the class of substituted cinnamic acids. Its structure features a carboxylic acid group attached to a propenoic acid backbone, which is, in turn, substituted with a 2,6-dichlorinated phenyl ring. The IUPAC name for the predominantly available trans isomer is (E)-3-(2,6-dichlorophenyl)prop-2-enoic acid.[1] Spectroscopic analysis is critical for verifying its synthesis and purity, as the precise arrangement of functional groups and substituents dictates its chemical reactivity and potential biological activity.

The structural integrity is confirmed through a multi-technique approach, where each spectroscopic method provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR spectra provide definitive proof of its structure.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum reveals five distinct proton environments. The choice of a deuterated solvent like chloroform (CDCl₃) is standard for achieving high-resolution spectra for moderately polar organic compounds.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectrum on a 90 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters: Utilize a standard pulse program. Key parameters include a spectral width of ~15 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

Processing: Apply a Fourier transform to the Free Induction Decay (FID) and phase-correct the resulting spectrum. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

Data Interpretation:

The analysis of the ¹H NMR spectrum is grounded in the principles of chemical shift, integration, and spin-spin coupling.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~11.2 | Broad Singlet | - | 1H | Carboxylic Acid (-COOH) |

| 7.96 | Doublet | 16.1 | 1H | Vinylic Proton (H-β) |

| 7.2-7.5 | Multiplet | - | 3H | Aromatic Protons (H-3', H-4', H-5') |

| 6.49 | Doublet | 16.1 | 1H | Vinylic Proton (H-α) |

-

Carboxylic Acid Proton (δ ~11.2): This highly deshielded, broad singlet is characteristic of a carboxylic acid proton. Its broadness is due to hydrogen bonding and chemical exchange.

-

Vinylic Protons (δ 7.96 and 6.49): These two doublets represent the protons on the carbon-carbon double bond. The large coupling constant of J = 16.1 Hz is definitive proof of a trans (E) configuration, as cis coupling constants are typically much smaller (6-15 Hz).[2] The proton at 7.96 ppm (H-β) is further downfield due to its proximity to the deshielding aromatic ring.

-

Aromatic Protons (δ 7.2-7.5): The three protons on the dichlorinated phenyl ring appear as a complex multiplet. The symmetry of the 2,6-dichloro substitution pattern results in two chemically equivalent ortho protons (relative to the cinnamic moiety, though they are meta to each other) and one para proton, leading to overlapping signals.

Caption: Primary fragmentation pathway for this compound in EI-MS.

Conclusion

The integrated analysis of NMR, IR, and Mass Spectrometry data provides an unambiguous structural confirmation of this compound. ¹H and ¹³C NMR define the carbon-hydrogen framework and confirm the trans stereochemistry. IR spectroscopy identifies the key carboxylic acid and alkene functional groups, highlighting the characteristic hydrogen bonding. Finally, Mass Spectrometry confirms the molecular weight and elemental composition through the distinct isotopic pattern of the two chlorine atoms. This comprehensive dataset serves as a reliable reference for researchers in the fields of chemical synthesis, materials science, and drug discovery.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

-

Filo. (2025). Interpretation of the H1-NMR Spectrum of Cinnamic Acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). IR, 1H NMR and 13C NMR spectra of cinnamic acid. Retrieved from [Link]

-

LibreTexts Chemistry. (2020). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

Sources

IUPAC name and synonyms for 2,6-Dichlorocinnamic acid

An In-Depth Technical Guide to 2,6-Dichlorocinnamic Acid: Properties, Synthesis, and Applications in Research and Development

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic carboxylic acid of significant interest to the scientific community. The document details its formal nomenclature, physicochemical properties, and key identifiers. A detailed, field-proven protocol for its synthesis via the Perkin reaction is presented, emphasizing the causal factors behind experimental choices to ensure reproducibility and high purity. Furthermore, this guide explores the compound's analytical characterization, safety protocols, and its pivotal role as a versatile chemical intermediate in the synthesis of novel bioactive molecules for drug discovery and materials science. This document is intended to serve as a foundational resource for researchers, chemists, and drug development professionals.

Chemical Identity and Nomenclature

Precise identification is the cornerstone of chemical research. This compound is systematically named and cataloged to ensure unambiguous communication and sourcing within the global scientific community.

IUPAC Name

The formal name designated by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is (E)-3-(2,6-dichlorophenyl)prop-2-enoic acid [1]. The "(E)" prefix specifies the stereochemistry of the alkene double bond, indicating that the priority groups (the dichlorophenyl ring and the carboxylic acid) are on opposite sides, corresponding to the trans isomer, which is the predominant and more stable form[1].

Synonyms and Common Names

In literature and commercial catalogs, this compound is referenced by a variety of names. Understanding these synonyms is crucial for comprehensive literature searches and material procurement.

| Synonym | Source |

| This compound | Depositor-Supplied |

| 3-(2,6-Dichlorophenyl)acrylic acid | Depositor-Supplied |

| (E)-3-(2,6-Dichlorophenyl)acrylic acid | Depositor-Supplied |

| 2,6-Dichloro-trans-cinnamic acid | Depositor-Supplied |

| 3-(2,6-Dichlorophenyl)-2-propenoic acid | Depositor-Supplied |

| NSC 1762 | Depositor-Supplied |

A non-exhaustive list compiled from primary chemical databases[1][2][3].

Key Identifiers

Global tracking and regulatory compliance depend on standardized numerical identifiers.

| Identifier | Value |

| CAS Number | 5345-89-1 |

| EC Number | 226-301-9 |

| PubChem CID | 731762 |

| InChIKey | OIPVGRCXMFBNAN-SNAWJCMRSA-N |

Data sourced from PubChem and other chemical suppliers[1][4][5].

Physicochemical Properties

The physical and chemical characteristics of this compound dictate its behavior in reactions, its solubility, and its appropriate handling and storage conditions.

Molecular Structure

The molecule consists of a cinnamic acid backbone where the phenyl ring is substituted with chlorine atoms at positions 2 and 6. This steric hindrance from the ortho-chlorine atoms can influence the molecule's conformation and reactivity.

Tabulated Properties

| Property | Value | Notes |

| Molecular Formula | C₉H₆Cl₂O₂ | [1][6] |

| Molecular Weight | 217.05 g/mol | [1][6][7] |

| Appearance | White to off-white crystalline powder | [8] |

| Melting Point | 192-198 °C | [7] |

| Boiling Point | 355.8±27.0 °C (Predicted) | [7] |

| Solubility | Soluble in organic solvents like ethanol. | Insoluble in water. |

Synthesis and Purification

While this compound is commercially available, in-house synthesis may be required for specific research applications, such as isotopic labeling or analog generation. The Perkin reaction is a classic and reliable method for this transformation.

Rationale for Synthesis Route: The Perkin Reaction

The Perkin reaction is an organic reaction that synthesizes α,β-unsaturated aromatic acids by the aldol condensation of an aromatic aldehyde and an acid anhydride, in the presence of a weak base, typically the sodium or potassium salt of the acid[9]. For this compound, the logical precursors are 2,6-dichlorobenzaldehyde and acetic anhydride, with sodium acetate serving as the base.

Causality of Component Selection:

-

2,6-Dichlorobenzaldehyde: Provides the substituted aromatic ring and the aldehyde functionality.

-

Acetic Anhydride: Serves as both a reactant (providing the two carbons for the propenoic acid chain) and a dehydrating agent.

-

Anhydrous Sodium Acetate: Acts as the catalyst. Its basicity is crucial for deprotonating acetic anhydride to form the enolate nucleophile, which then attacks the aldehyde. The anhydrous form is critical to prevent the premature hydrolysis of acetic anhydride.

Detailed Experimental Protocol: Synthesis via Perkin Reaction

-

Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a heating mantle. Ensure all glassware is thoroughly dried to maintain anhydrous conditions.

-

Reactant Charging: To the flask, add 2,6-dichlorobenzaldehyde (1 equivalent), freshly fused and powdered anhydrous sodium acetate (1 equivalent), and acetic anhydride (1.5-2 equivalents)[9].

-

Reaction: Heat the mixture gently in an oil bath to 180°C and maintain this temperature under reflux for 5-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Neutralization: Allow the reaction mixture to cool to approximately 100°C and then carefully pour it into a beaker containing 200 mL of water to hydrolyze the excess acetic anhydride.

-

Workup - Salt Formation: Add a saturated solution of sodium carbonate with vigorous stirring until the solution is alkaline (pH > 8). This step converts the desired product into its water-soluble sodium salt, leaving the unreacted aldehyde as an insoluble impurity.

-

Workup - Purification: If necessary, perform steam distillation at this stage to remove any unreacted 2,6-dichlorobenzaldehyde. If the solution is colored, it can be treated with activated charcoal and heated to boiling for 5-10 minutes, followed by hot filtration[9].

-

Precipitation: Cool the aqueous solution in an ice bath and acidify by the dropwise addition of concentrated hydrochloric acid until the pH is strongly acidic (pH 1-2). This compound will precipitate as a solid.

-

Isolation: Collect the crude product by vacuum filtration, washing the filter cake with cold water to remove inorganic salts.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound via the Perkin Reaction.

Purification Protocol: Recrystallization

The crude product obtained from the synthesis can be purified to analytical grade by recrystallization.

-

Dissolve the crude solid in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

To the hot solution, add hot water dropwise until the solution becomes faintly turbid, indicating it is saturated.

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and dry them in a vacuum oven. The purity can be confirmed by a sharp melting point consistent with the literature value.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are accomplished using standard analytical techniques. The key functional groups—a carboxylic acid, a disubstituted aromatic ring, and a trans-alkene—give rise to characteristic spectroscopic signals.

| Technique | Functional Group | Expected Signature / Chemical Shift (ppm) |

| FTIR | O-H (Carboxylic Acid) | Broad absorption band from ~2500–3300 cm⁻¹ due to hydrogen bonding[10]. |

| C=O (Carbonyl) | Strong, sharp absorption band around 1680–1700 cm⁻¹[10]. | |

| C=C (Alkene) | Absorption band around 1620-1640 cm⁻¹[10]. | |

| C-Cl (Aryl Halide) | Absorptions in the fingerprint region, typically 1000-1100 cm⁻¹. | |

| ¹H NMR | -COOH (Carboxylic) | Broad singlet, typically > 10 ppm (highly deshielded). |

| Ar-H (Aromatic) | Multiplets in the range of 7.0–7.5 ppm (3 protons). | |

| -CH=CH- (Alkene) | Two doublets, one around 6.5 ppm and another further downfield (~7.7 ppm). The large coupling constant (J ≈ 16 Hz) confirms the trans geometry. | |

| ¹³C NMR | C=O (Carbonyl) | Signal in the range of 165–175 ppm. |

| C=C (Alkene) | Two signals in the vinylic region, ~120–145 ppm. | |

| Ar-C (Aromatic) | Multiple signals in the aromatic region, ~125-140 ppm. The carbons bearing the chlorine atoms (C-Cl) will be shifted. | |

| MS (GC) | Molecular Ion (M⁺) | A cluster of peaks corresponding to the molecular weight (217.05 g/mol ), showing a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl)[3]. |

Applications in Research and Drug Development

Role as a Chemical Intermediate

This compound is not typically an end-product but rather a valuable starting material or building block. Its utility stems from three key structural features:

-

Carboxylic Acid: A versatile functional group that can be converted into esters, amides, acid chlorides, or reduced to an alcohol, enabling a wide array of subsequent reactions.

-

Alkene Double Bond: Can undergo addition reactions (e.g., halogenation, hydrogenation) or be cleaved, providing further synthetic pathways.

-

Dichlorinated Phenyl Ring: The two chlorine atoms significantly alter the electronic properties of the ring and provide steric bulk. This substitution is a common feature in many pharmaceuticals, where it can enhance metabolic stability or binding affinity. For example, the related compound 2,6-dichlorophenylacetic acid is a key precursor to the widely used NSAID, Diclofenac[11].

Potential in Bioactive Molecule Synthesis

Cinnamic acid and its derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[12]. The incorporation of the 2,6-dichloro substitution pattern can be a strategic design element to enhance or modulate these activities. Researchers in drug development can utilize this compound as a scaffold to synthesize libraries of novel compounds for screening as potential therapeutic agents against various diseases, including cancer and microbial infections[13].

Conceptual Application Workflow

Caption: Role of this compound as a versatile building block for new compounds.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification

The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

| GHS Classification | Signal Word | Hazard Statement(s) |

| Acute Toxicity, Oral (Category 3) | Danger | H301: Toxic if swallowed[1]. |

| Skin Corrosion/Irritation (Category 2) | Warning | H315: Causes skin irritation[1][8][14]. |

| Serious Eye Damage/Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation[1][8][14]. |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | Warning | H335: May cause respiratory irritation[1][8]. |

| Hazardous to the Aquatic Environment, Acute Hazard (Category 1) | Warning | H400: Very toxic to aquatic life[1]. |

Data compiled from supplier Safety Data Sheets (SDS) and chemical databases.

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield[8][14].

-

Hygiene: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling[8][14]. Do not eat, drink, or smoke in the laboratory.

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[8].

-

Skin: Wash with plenty of soap and water. Remove contaminated clothing[8].

-

Inhalation: Move person to fresh air. If breathing is difficult, give oxygen[8].

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention[8].

-

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[7][8]. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations[8].

Conclusion

This compound, formally known as (E)-3-(2,6-dichlorophenyl)prop-2-enoic acid, is a well-characterized chemical compound with significant potential as a building block in synthetic chemistry. Its defined physicochemical properties, established synthesis routes, and the versatile reactivity of its functional groups make it a valuable intermediate for professionals in drug discovery and materials science. Adherence to strict safety and handling protocols is mandatory when working with this compound. This guide serves as a foundational technical resource to support and enable further innovation and research utilizing this important molecule.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

SpectraBase. This compound - Spectrum. [Link]

-

PubChem. 2,4-Dichlorocinnamic acid, (Z)-. National Center for Biotechnology Information. [Link]

-

American Chemical Society. Photocyclization of this compound derivatives to 5-chlorocoumarin. [Link]

-

Cheméo. Chemical Properties of 2-Chlorocinnamic acid (CAS 3752-25-8). [Link]

-

PubChem. 2,6-Dichloronicotinic acid. National Center for Biotechnology Information. [Link]

-

Doc Brown's Chemistry. IR, 1H NMR and 13C NMR spectra of cinnamic acid. [Link]

-

Bentham Science. Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. [Link]

-

precisionFDA. 2,4-DICHLOROCINNAMIC ACID, (E)-. [Link]

-

CAS Common Chemistry. 3-(2,4-Dichlorophenyl)-2-propenoic acid. [Link]

-

MDPI. Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. [Link]

-

MDPI. Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. [Link]

-

ZCPC. 2,6-Dichloropyrazine: A Key Player in Medicinal Chemistry. [Link]

Sources

- 1. This compound | C9H6Cl2O2 | CID 731762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 5345-89-1 [amp.chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound | 5345-89-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound | 5345-89-1 [amp.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. This compound CAS#: 5345-89-1 [chemicalbook.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. benchchem.com [benchchem.com]

- 10. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. benchchem.com [benchchem.com]

- 12. Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review | Bentham Science [benthamscience.com]

- 13. 2,6-Dichloropyrazine: A Key Player in Medicinal Chemistry-ZCPC [en.zcpc.net]

- 14. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 2,6-Dichlorocinnamic Acid: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichlorocinnamic acid, a halogenated derivative of cinnamic acid, stands as a significant molecule in the landscape of organic synthesis and medicinal chemistry. Its unique structural features, characterized by the presence of two chlorine atoms on the phenyl ring, impart distinct chemical properties that have been harnessed in the development of various compounds of interest. This in-depth technical guide provides a comprehensive overview of this compound, charting its historical journey from its probable first synthesis to its contemporary applications. The guide delves into the evolution of its synthetic methodologies, offering detailed experimental protocols for key reactions. Furthermore, it presents a consolidated summary of its physicochemical properties and explores its emerging role as a versatile building block in the synthesis of potentially therapeutic agents.

Introduction: The Significance of a Doubly Halogenated Cinnamic Acid

Cinnamic acid and its derivatives are a class of organic compounds that have long captured the attention of chemists and pharmacologists.[1] The core structure, a phenyl group attached to an acrylic acid moiety, provides a versatile scaffold for chemical modifications, leading to a broad spectrum of biological activities.[1] The introduction of halogen atoms, particularly chlorine, onto the phenyl ring can significantly alter the electronic and steric properties of the molecule, thereby influencing its reactivity and interaction with biological targets.

This compound (C₉H₆Cl₂O₂) is a case in point. The presence of two electron-withdrawing chlorine atoms at the ortho positions of the phenyl ring creates a unique electronic environment and steric hindrance that distinguishes it from other cinnamic acid derivatives. These features make it a valuable intermediate in the synthesis of complex molecules, including potential anti-cancer agents and enzyme inhibitors.[2] This guide aims to provide a thorough understanding of this compound, from its historical roots to its practical synthesis and properties.

Discovery and Historical Context

While a definitive singular "discovery" of this compound is not prominently documented in readily available historical records, its synthesis is intrinsically linked to the development of classic organic reactions for the preparation of cinnamic acids. The late 19th and early 20th centuries saw the advent of several foundational methods for carbon-carbon bond formation, which would have enabled the synthesis of a wide array of substituted cinnamic acids, including the dichlorinated variant.

The most probable historical routes to the first synthesis of this compound would have been through the application of well-established named reactions such as the Perkin reaction, developed by William Henry Perkin in 1868, or the Knoevenagel condensation, established by Emil Knoevenagel.[3][4] These reactions, which involve the condensation of an aromatic aldehyde with a reagent that provides a two-carbon extension, were the workhorses of organic synthesis during that era. The readily available 2,6-dichlorobenzaldehyde would have served as the logical starting material for such a synthesis.

The exploration of halogenated organic compounds gained significant traction in the early 20th century as chemists began to systematically investigate the effects of halogen substitution on the properties and reactivity of aromatic systems. It is highly likely that this compound was first synthesized and characterized during this period as part of broader investigations into the chemistry of chlorinated aromatic compounds. Early mentions of this and similar compounds can likely be found within comprehensive chemical encyclopedias of the time, such as Beilstein's Handbook of Organic Chemistry.[3][5]

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in research and development. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₆Cl₂O₂ | [2] |

| Molecular Weight | 217.05 g/mol | [2] |

| CAS Number | 5345-89-1 | [2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 194-198 °C | |

| IUPAC Name | (2E)-3-(2,6-dichlorophenyl)prop-2-enoic acid | [2] |

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound. Key spectral features are typically observed in Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Synthesis Methodologies: From Historical Reactions to Modern Approaches

The synthesis of this compound primarily relies on the condensation of 2,6-dichlorobenzaldehyde with a suitable two-carbon synthon. The choice of method often depends on factors such as desired yield, purity, and available reagents.

The Perkin Reaction: A Historical Cornerstone

The Perkin reaction, a landmark in organic synthesis, provides a direct route to cinnamic acids from aromatic aldehydes.[3] The reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding carboxylic acid as a base.[5]

Caption: General workflow of the Perkin reaction for this compound synthesis.

-

Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2,6-dichlorobenzaldehyde (1 equivalent), acetic anhydride (2-3 equivalents), and freshly fused, powdered anhydrous sodium acetate (1.5 equivalents).

-

Reaction: Heat the reaction mixture in an oil bath at 180°C for 5-8 hours with continuous stirring.

-

Work-up: Allow the mixture to cool to room temperature and then add water. The unreacted aldehyde can be removed by steam distillation.

-

Isolation: Acidify the aqueous solution with hydrochloric acid to precipitate the crude this compound.

-

Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol-water to obtain the pure product.

The causality behind these steps lies in the mechanism of the Perkin reaction. Sodium acetate acts as a base to deprotonate acetic anhydride, forming a carbanion that then attacks the carbonyl group of 2,6-dichlorobenzaldehyde. The subsequent steps involve dehydration and hydrolysis to yield the final cinnamic acid derivative. The high temperature is necessary to drive the reaction to completion.

The Knoevenagel Condensation: A Milder Alternative

The Knoevenagel condensation offers a more versatile and often milder approach to the synthesis of α,β-unsaturated acids.[4][6] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst, typically a primary or secondary amine like piperidine or pyridine.[7]

Caption: General workflow of the Knoevenagel condensation for this compound synthesis.

-

Reactant Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 2,6-dichlorobenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in a suitable solvent such as pyridine or ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine.

-

Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up and Isolation: After the reaction is complete, cool the mixture and pour it into a mixture of ice and concentrated hydrochloric acid. The precipitated solid is the crude this compound.

-

Purification: Collect the product by filtration, wash thoroughly with water, and recrystallize from an appropriate solvent to yield the pure acid.

The Knoevenagel condensation proceeds through the formation of a carbanion from the active methylene compound, which then adds to the carbonyl group of the aldehyde. Subsequent dehydration and, in the case of using malonic acid, decarboxylation, lead to the α,β-unsaturated carboxylic acid. The use of a milder base and often lower reaction temperatures compared to the Perkin reaction can be advantageous in preventing side reactions.

Applications in Synthesis and Drug Discovery

This compound serves as a valuable intermediate in the synthesis of a variety of more complex molecules. The presence of the carboxylic acid group and the activated double bond allows for a range of chemical transformations. Furthermore, the dichlorinated phenyl ring can be a key pharmacophore in the design of biologically active compounds.

Halogenated cinnamic acids have been investigated for their potential as anti-cancer agents, with studies exploring their cytotoxic and apoptotic properties. The structural framework of this compound can also be utilized as a scaffold for designing enzyme inhibitors, for instance, targeting enzymes like lipoxygenases and cyclooxygenases which are involved in inflammatory pathways.[2]

Conclusion

This compound, while perhaps not as widely known as some other chemical intermediates, holds a significant place in the repertoire of synthetic organic chemistry. Its history is intertwined with the development of fundamental carbon-carbon bond-forming reactions. The robust and adaptable synthetic routes, primarily the Perkin and Knoevenagel reactions, have made it an accessible building block for further chemical exploration. With its unique electronic and steric properties conferred by the ortho-dichloro substitution, this compound continues to be a molecule of interest for researchers in medicinal chemistry and materials science, offering a platform for the design and synthesis of novel functional molecules. This guide has provided a comprehensive overview of its discovery, history, synthesis, and properties, serving as a valuable resource for scientists and professionals in the field.

References

-

PrepChem. (n.d.). Step I. The preparation of 2,6-dichlorocinnamoyl chloride. Retrieved from [Link]

-

Wikipedia. (2023, December 27). Perkin reaction. Retrieved from [Link]

-

BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Pyridine-free Knoevenagel condensation for synthesis of cinnamic acids. Retrieved from

-

Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Retrieved from [Link]

-

Wikipedia. (2023, October 29). Knoevenagel condensation. Retrieved from [Link]

-

Study.com. (n.d.). Perkin Reaction: Definition & Mechanism. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Benzoin Condensation and Perkin Condensation. Retrieved from [Link]

-

BEPLS. (2023). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN109809984B - Simple preparation method of 2, 6-dichlorophenylacetic acid.

-

Sycamore Scholars. (2012). A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid. Retrieved from [Link]

-

MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Retrieved from [Link] symmetry16101150

-

PMC. (n.d.). Cinnamic Acid Derivatives and Their Biological Efficacy. Retrieved from [Link]

Sources

- 1. This compound | C9H6Cl2O2 | CID 731762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Perkin reaction - Wikipedia [en.wikipedia.org]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. bepls.com [bepls.com]

Navigating the Synthesis and Handling of 2,6-Dichlorocinnamic Acid: A Technical Guide for the Research Scientist

For the dedicated researcher, scientist, and drug development professional, the introduction of a new chemical entity into a workflow is a moment of both opportunity and critical evaluation. 2,6-Dichlorocinnamic acid, a halogenated aromatic carboxylic acid, presents unique characteristics that make it a valuable precursor and building block in medicinal chemistry and materials science. However, its reactivity and toxicological profile demand a comprehensive understanding and meticulous approach to its handling and use. This guide provides an in-depth, experience-driven framework for the safe and effective utilization of this compound in a laboratory setting.

Section 1: Compound Profile and Hazard Identification

This compound (CAS No: 5345-89-1) is a crystalline solid with a molecular weight of 217.05 g/mol .[1][2] Its structure, characterized by a dichlorinated phenyl ring attached to an acrylic acid moiety, dictates its chemical reactivity and biological interactions.

A thorough understanding of its hazard profile is the bedrock of safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and concise summary of the potential risks associated with this compound.

Table 1: GHS Classification for this compound [1][3]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

| Hazardous to the aquatic environment, acute hazard | 1 | H400: Very toxic to aquatic life |

The "Danger" signal word and the associated pictograms—acute toxicity (skull and crossbones), irritant (exclamation mark), and environmental hazard—underscore the necessity for stringent safety protocols.[1]

Section 2: The Logic of Safe Handling: A Proactive Approach

Safe handling is not merely a checklist of precautions; it is a dynamic process of risk mitigation rooted in the compound's chemical and toxicological properties. The following protocols are designed as a self-validating system, where each step is a logical consequence of the inherent hazards.

Engineering Controls: The First Line of Defense

The primary directive is to minimize exposure. The physical properties of this compound as a powder necessitate specific engineering controls to prevent inhalation of airborne particles and contamination of the workspace.

-

Chemical Fume Hood: All weighing and transfer operations involving the solid compound must be conducted within a certified chemical fume hood. This is non-negotiable. The potential for respiratory irritation, as indicated by H335, requires a controlled environment with adequate ventilation to capture any dust generated.[4][5]

-

Ventilation: General laboratory ventilation should be maintained to ensure a minimum of 6-12 air changes per hour, providing a secondary layer of protection against fugitive emissions.

Personal Protective Equipment (PPE): The Essential Barrier

The choice of PPE is dictated by the GHS hazard classifications. The principle here is to create an impermeable barrier between the researcher and the chemical.

-

Hand Protection: Wear nitrile or neoprene gloves that have been tested for resistance to aromatic carboxylic acids.[4][5] Always inspect gloves for any signs of degradation or perforation before use. Double-gloving is recommended during high-risk operations such as large-scale transfers. The causality is clear: H315 warns of skin irritation, making direct contact a primary route of exposure to be avoided.[6]

-

Eye Protection: Chemical safety goggles are mandatory.[4][5] Standard safety glasses do not provide a sufficient seal against airborne particulates. The H319 classification of serious eye irritation means that even minimal contact can lead to significant injury.[6] A face shield should be worn in conjunction with goggles when there is a risk of splashing, for instance, when preparing solutions.

-

Respiratory Protection: For routine handling within a fume hood, respiratory protection is typically not required. However, in situations where the ventilation is compromised or during the cleanup of a significant spill, a NIOSH-approved respirator with a particulate filter (P100) is essential.[4][7]

-

Protective Clothing: A buttoned lab coat must be worn at all times. For procedures with a higher risk of contamination, consider the use of disposable coveralls.

Section 3: Experimental Workflow: From Receipt to Disposal

This section outlines a step-by-step methodology for the entire lifecycle of this compound within a research project, emphasizing the "why" behind each action.

Receiving and Storage

Upon receipt, the container should be inspected for any damage. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][7] The recommended storage temperature is typically between 2-8°C.[2][8] The rationale for this is to minimize any potential for degradation or reaction over time.

Preparation of Solutions: A Step-by-Step Protocol

-

Pre-weighing Preparation: Before bringing the compound into the fume hood, prepare all necessary equipment: a clean, tared weighing vessel, spatulas, and the appropriate solvent. This minimizes the time the primary container is open.

-

Weighing: Inside the fume hood, carefully weigh the desired amount of this compound. Use a light touch with the spatula to avoid generating dust.

-

Dissolution: Add the solvent to the solid in a suitable container. If sonication or heating is required to facilitate dissolution, ensure the container is appropriately sealed to prevent the release of vapors.

-

Labeling: Immediately and clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard pictograms.

In-situ Reaction Monitoring and Quenching

Given its reactivity, reactions involving this compound should be closely monitored. When the reaction is complete, it is crucial to quench it properly to neutralize any remaining reactive species before workup. The choice of quenching agent will depend on the specific reaction chemistry.

Waste Disposal: A Cradle-to-Grave Responsibility

Due to its high aquatic toxicity (H400), under no circumstances should this compound or its waste be disposed of down the drain.[1]

-

Solid Waste: All contaminated solid waste, including weighing paper, gloves, and disposable labware, must be placed in a dedicated, labeled hazardous waste container.

-

Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. The container should be compatible with the solvents used.

-

Disposal Protocol: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[9] This typically involves collection by a certified environmental management company.

Section 4: Emergency Procedures: Preparedness and Response

A self-validating safety system includes robust emergency plans.

Table 2: Emergency Response Protocol for this compound

| Exposure Route | First Aid Measures |

| Inhalation | Immediately move the affected individual to fresh air.[10] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] If irritation persists, seek medical attention. |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[11] |

Spill Response:

-

Minor Spill (in a fume hood): Wearing appropriate PPE, carefully sweep up the solid material and place it in a labeled hazardous waste container. Clean the area with a suitable solvent and decontaminate all equipment.

-

Major Spill: Evacuate the immediate area and alert laboratory personnel and the institutional safety officer. Do not attempt to clean up a large spill without proper training and equipment.

Section 5: Logical Relationships and Workflows

To visualize the interconnectedness of the safety protocols, the following diagrams illustrate the decision-making process and the flow of operations.

Caption: Experimental workflow for handling this compound.

Caption: Emergency first aid response for this compound exposure.

Conclusion

This compound is a compound with significant potential in various fields of chemical research. Its effective use is intrinsically linked to a comprehensive understanding of its hazards and the implementation of a robust safety culture. By moving beyond a simple list of "do's and don'ts" to a deeper appreciation of the causality behind each safety measure, researchers can confidently and safely unlock the scientific opportunities this molecule presents. This guide serves as a foundational document, and it is incumbent upon every scientist to supplement this information with institution-specific safety protocols and continuous vigilance.

References

- 1. This compound | C9H6Cl2O2 | CID 731762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 5345-89-1 [chemicalbook.com]

- 3. This compound | 5345-89-1 | TCI AMERICA [tcichemicals.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound | 5345-89-1 [amp.chemicalbook.com]

- 9. axxence.de [axxence.de]

- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 11. assets.greenbook.net [assets.greenbook.net]

An In-Depth Technical Guide to 2,6-Dichlorocinnamic Acid: Properties, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichlorocinnamic acid, a halogenated derivative of cinnamic acid, is a molecule of significant interest in the realms of chemical synthesis and pharmaceutical development. Its unique structural features, characterized by the presence of two chlorine atoms on the phenyl ring, impart distinct physical and chemical properties that make it a versatile building block and a subject of study for potential biological activity. This technical guide provides a comprehensive overview of the core properties of this compound, detailed methodologies for its synthesis, and a thorough examination of its analytical characterization.

Part 1: Core Physicochemical Properties

A fundamental understanding of the physical and chemical properties of this compound is paramount for its effective application in research and development. These properties govern its behavior in various chemical environments and are critical for process optimization and formulation development.

Structural and General Properties

This compound is systematically known as (2E)-3-(2,6-dichlorophenyl)prop-2-enoic acid.[1] The presence of the electron-withdrawing chlorine atoms at the ortho positions of the phenyl ring significantly influences the electronic and steric characteristics of the molecule.

| Property | Value | Source |

| IUPAC Name | (2E)-3-(2,6-dichlorophenyl)prop-2-enoic acid | [1] |

| CAS Number | 5345-89-1 | [1] |

| Molecular Formula | C₉H₆Cl₂O₂ | [1] |

| Molecular Weight | 217.05 g/mol | [1] |

| Appearance | White to almost white powder or crystals | [2] |

Solubility Profile

Experimental Protocol for Solubility Determination:

A standard method to experimentally determine the solubility of a compound like this compound is the isothermal shake-flask method.

-

Preparation: Prepare saturated solutions of this compound in the desired solvents (e.g., water, ethanol, methanol, DMSO) in sealed flasks.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sampling and Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are included. The concentration of the dissolved solute can then be determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Caption: Isothermal shake-flask method for solubility determination.

Melting Point

The melting point is a key indicator of the purity of a crystalline solid. For this compound, the melting point is reported to be in the range of 192-196 °C.[2]

Experimental Protocol for Melting Point Determination:

The melting point can be determined using a standard melting point apparatus.

-

Sample Preparation: Finely powder a small amount of the crystalline this compound.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube, typically to a height of 2-3 mm.

-

Measurement: Place the capillary tube in the heating block of the melting point apparatus.

-

Heating and Observation: Heat the block at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record Range: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.

Acidity (pKa)

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. While an experimental pKa value for this compound was not found in the searched literature, it can be estimated based on the pKa of related compounds. The pKa of cinnamic acid is approximately 4.44.[3] The presence of two electron-withdrawing chlorine atoms on the phenyl ring is expected to increase the acidity of the carboxylic acid group, thus lowering the pKa value. For comparison, the pKa of 4-chlorocinnamic acid is around 4.204.[4]

Experimental Protocol for pKa Determination by Potentiometric Titration:

-

Solution Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., a water-ethanol mixture to ensure solubility).

-

Titration Setup: Calibrate a pH meter and immerse the electrode in the solution.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.

Part 2: Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for forming α,β-unsaturated carboxylic acids. The two most common and relevant methods are the Perkin reaction and the Knoevenagel condensation.

Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.[5][6][7][8][9]

Reaction Scheme:

2,6-Dichlorobenzaldehyde + Acetic Anhydride --(NaOAc, Heat)--> this compound + Acetic Acid